FXN Human Pre-designed siRNA Set A

Ion channel pharmacology Pain research Structure-Activity Relationship

This pre-designed FXN siRNA set contains 3 target-specific duplexes to ensure at least 70% knockdown efficiency. Each vial contains 5 nmol lyophilized siRNA, suitable for qPCR or Western blot validation. Shipped at 4°C, store at -20°C. For research use only.

Molecular Formula C21H16F5N3O3
Molecular Weight 453.4 g/mol
Cat. No. B12388133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXN Human Pre-designed siRNA Set A
Molecular FormulaC21H16F5N3O3
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)CCCC(=O)O
InChIInChI=1S/C21H16F5N3O3/c22-14-8-11(9-15(23)18(14)24)12-4-1-2-5-16(12)27-21(32)13-10-29(7-3-6-17(30)31)28-19(13)20(25)26/h1-2,4-5,8-10,20H,3,6-7H2,(H,27,32)(H,30,31)
InChIKeyGLNQZCSOOQUOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 nmol / 6 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic Acid: A Preclinical Tool for Voltage-Gated Sodium Channel Research


4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid, designated as Compound 619 in US Patent 9,452,986, is a synthetic small molecule with the molecular formula C21H16F5N3O3 and a molecular weight of 453.37 g/mol [1]. It is a member of a class of compounds investigated for their modulatory activity on voltage-gated sodium channels (Nav), specifically the Nav1.7 subtype [1]. Its physicochemical properties, including a calculated logP of 4.547, position it within Lipinski's rule of five space, suggesting potential for oral bioavailability [1].

4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic Acid: The Risk of Generic Substitution in Nav1.7 Pharmacology


In the context of voltage-gated sodium channel (Nav) research, particularly the Nav1.7 subtype, the assumption that 'any sodium channel inhibitor will work' is flawed. Subtle structural variations in this chemotype can lead to significant shifts in potency and selectivity, as evidenced by the wide range of IC50 values (from low nM to >2 µM) reported for closely related analogs within the same patent family [1]. Interchanging compounds without rigorous side-by-side validation risks confounding experimental results due to uncharacterized differences in potency, off-target activity, and even solubility, thereby compromising the reproducibility and interpretability of pharmacological studies [1].

Product-Specific Quantitative Evidence Guide for 4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic Acid


Comparative Potency for Nav1.7 Inhibition

While the precise Nav1.7 IC50 for this specific compound (US9452986, 619) is not publicly disclosed, its bioactivity data is essential for understanding its position within the structure-activity landscape of its chemical series. Comparative data from the same patent family reveals a profound range of potencies. For instance, a close analog, US9452986, 45, exhibits an IC50 of 325 nM against recombinant human Nav1.7, while another, US9452986, 14, is significantly less potent with an IC50 of 2,050 nM [1]. This intra-class variability demonstrates that the difluoromethyl and trifluorophenyl substituents on this specific pyrazole scaffold are critical determinants of potency, and even minor structural alterations can lead to a greater than 6-fold difference in inhibitory activity [1].

Ion channel pharmacology Pain research Structure-Activity Relationship

Physicochemical Property Profile for Oral Bioavailability Potential

The compound conforms to Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability. Its molecular weight (453.37 g/mol) is less than 500 Da, its calculated logP (4.547) is less than 5, and it has 0 hydrogen bond donors and 5 hydrogen bond acceptors, all within the specified limits [1]. This favorable profile differentiates it from larger or more lipophilic compounds that often fail in preclinical development due to poor absorption or solubility issues.

Drug discovery ADME prediction Physicochemical properties

Optimal Research and Industrial Application Scenarios for 4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic Acid


Structure-Activity Relationship (SAR) Studies on Voltage-Gated Sodium Channel Nav1.7

This compound serves as a critical data point in SAR campaigns aimed at optimizing Nav1.7 inhibitors for pain management. Its unique combination of a difluoromethyl group on the pyrazole ring and a 3,4,5-trifluorophenyl substituent provides a specific molecular architecture for probing hydrophobic and electronic interactions within the Nav1.7 binding pocket. The >6-fold potency difference observed between structurally similar analogs (e.g., US9452986, 45 vs US9452986, 14) [1] underscores the value of using this precise compound to delineate the pharmacophore's essential features and guide the design of next-generation analgesics.

In Vivo Pharmacodynamic Model Development

Given its compliance with Lipinski's Rule of Five [1], this compound is a suitable candidate for initial in vivo proof-of-concept studies in rodent models of pain (e.g., formalin test, chronic constriction injury). Its predicted drug-like properties (MW 453.37, logP 4.547) [1] suggest it possesses a favorable pharmacokinetic starting point, reducing the likelihood of confounding factors such as poor oral absorption or rapid clearance that are common with less-optimized chemical probes. This allows researchers to focus on evaluating the therapeutic potential of Nav1.7 inhibition without the need for extensive early-stage formulation optimization.

Standardized Positive Control for Cellular Assays

For research groups developing and validating novel Nav1.7 cellular assays (e.g., fluorescence-based membrane potential assays, automated patch-clamp), this well-characterized compound can serve as a reliable, commercially available positive control. Its known molecular structure and predicted properties provide a consistent benchmark for assay performance, facilitating inter-laboratory data comparison and ensuring the robustness of high-throughput screening campaigns targeting Nav1.7. This is particularly critical given the steep SAR observed in this chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXN Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.